Product packaging for 1S-LSD(Cat. No.:CAS No. 50-37-3)

1S-LSD

Cat. No.: B3062914
CAS No.: 50-37-3
M. Wt: 323.4 g/mol
InChI Key: VAYOSLLFUXYJDT-RDTXWAMCSA-N

Description

Lysergide, also known as LSD or LSD-25, is a potent semi-synthetic psychedelic compound derived from ergot alkaloids and is one of the most powerful psychoactive substances known . Its primary research value lies in its high-affinity partial agonist activity at several serotonin (5-HT) receptors in the brain, particularly the 5-HT 2A receptor, which is critical to its mechanism of action and profound effects on perception and consciousness . This interaction alters normal neurotransmission, leading to changes in sensory perception, mood, and thought processes, making it a valuable tool for studying the serotonergic system and the neurobiology of perception and cognition . In modern research, Lysergide is being investigated for its potential therapeutic applications and capacity to induce neuroplasticity . Renewed scientific interest is exploring its effects in models of anxiety, depression, and substance use disorders, with the U.S. FDA recently designating a form of LSD as a breakthrough therapy for generalized anxiety disorder . The compound exhibits complex pharmacokinetics; it is active at microgram doses, with an oral onset of action within 20-40 minutes, peak effects at 2-4 hours, and a duration of 8-12 hours . It has a high oral bioavailability and a plasma half-life of approximately 2.6-3.6 hours . Researchers value Lysergide for its role in studying consciousness, neural correlates of the default mode network, and its potential to catalyze profound psychological experiences . It is supplied as a tartrate salt, typically in solutions or deposited onto blotter paper, and is sensitive to light and air . This product is strictly labeled For Research Use Only and is not for diagnostic, therapeutic, or personal use. It is a Schedule I controlled substance in the United Nations 1971 Convention, and researchers are responsible for complying with all local, state, national, and international regulations regarding the handling, storage, and use of this controlled substance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O B3062914 1S-LSD CAS No. 50-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

VAYOSLLFUXYJDT-RDTXWAMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D-LYSERGIC ACID DIETHYLAMIDE
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DSSTOX Substance ID

DTXSID1023231
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Molecular Weight

323.4 g/mol
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Physical Description

Prismatic crystals (from benzene). Tasteless and odorless. A hallucinogen.
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Solubility

Water soluble
Details Haddad, L.M., Clinical Management of Poisoning and Drug Overdose. 2nd ed. Philadelphia, PA: W.B. Saunders Co., 1990., p. 759
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Color/Form

Pointed prisms from benzene, Colorless

CAS No.

50-37-3
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Record name (+)-Lysergic acid diethylamide
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Melting Point

176 to 185 °F (NTP, 1992), 82 °C, Crystals (with 1-2 molecules of water) in plates from water. MP: 240 °C (decomposes). Amphoteric; moderately soluble in pyridine; slightly soluble in water and neutral organic sovents; soluble in alkaline and acid solutions /Lysergic acid/
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Chemical Synthesis and Biosynthesis of Lysergide

Chemical Synthesis Methodologies of Lysergide

The synthesis of lysergide is fundamentally a semisynthetic process starting from lysergic acid, a naturally occurring ergot alkaloid. However, the total synthesis of lysergic acid itself has been a significant challenge in organic chemistry, with several distinct approaches developed over the years.

The total synthesis of lysergic acid, the key precursor for lysergide, has been accomplished through various methods since the mid-20th century. nih.gov These routes are complex and represent significant achievements in the field of organic synthesis.

Woodward Synthesis (1956): The first total synthesis of lysergic acid was reported by Robert Burns Woodward's group. nih.gov This landmark synthesis established the structure and stereochemistry of the molecule. A key intermediate in this process was a tricyclic compound known as Uhle's ketone. researchgate.net The synthesis involved constructing the ergoline ring system through a series of complex steps, ultimately yielding (±)-lysergic acid. nih.govresearchgate.net

Kornfeld Synthesis: Also in 1956, a group at Eli Lilly led by Edmund Kornfeld developed another total synthesis. nih.gov This approach also proceeded through a tricyclic intermediate and was a notable independent confirmation of the structure. researchgate.net

Fukuyama's Enantioselective Synthesis (2013): A significant advancement was the development of an enantioselective total synthesis of (+)-lysergic acid by Tohru Fukuyama's group. researchgate.net This route utilized key reactions such as the Evans aldol reaction to establish stereogenic centers, followed by a ring-closing metathesis and an intramolecular Heck reaction to construct the C and D rings of the ergoline structure. researchgate.netacs.org

Synthesis Approach Key Features Year Reported
Woodward First total synthesis; confirmed structure. nih.gov1956
Kornfeld Independent total synthesis. nih.gov1956
Hendrickson Shorter route using Suzuki coupling. researchgate.netNot specified
Fukuyama Enantioselective; used Evans aldol, RCM, and Heck reactions. researchgate.netacs.org2013
Concise Synthesis 6 steps from simple aromatics; 12% overall yield. nsf.gov2023

Lysergide is not produced naturally; it is a semisynthetic derivative of lysergic acid. nih.govwikipedia.org The process involves the formation of an amide bond between the carboxyl group of lysergic acid and diethylamine. Lysergic acid itself is a key precursor for a variety of more complex ergot alkaloids and their derivatives. nih.gov

The standard laboratory method involves activating the carboxylic acid of lysergic acid to make it more reactive, followed by treatment with diethylamine. This activation can be achieved using various peptide coupling reagents. The resulting product is lysergic acid diethylamide (LSD). researchgate.net This final step converts the naturally derived precursor into the semisynthetic compound. nih.gov

Lysergic acid is a chiral molecule possessing two stereocenters, at the C-5 and C-8 positions of the ergoline ring system. nih.govwikipedia.org This gives rise to four possible stereoisomers:

d-lysergic acid

d-isolysergic acid (epimer at C-8)

l-lysergic acid (enantiomer)

l-isolysergic acid

The natural form is d-lysergic acid. nih.gov During synthesis or under certain conditions (like treatment with a base), the configuration at the C-8 position can invert, or "epimerize," leading to the formation of d-isolysergic acid. nih.govwikipedia.org This isomerization is a critical factor to control during the synthesis of lysergide, as the different isomers have distinct properties. The desired stereochemistry for lysergide corresponds to that of d-lysergic acid. nih.gov

Modern synthetic approaches, such as the one developed by Fukuyama's group, are designed to be stereocontrolled or enantioselective, meaning they selectively produce the desired (+)-lysergic acid isomer, avoiding the formation of a mixture of isomers that would require separation. researchgate.netacs.org

Biosynthetic Pathways of Lysergic Acid

Lysergic acid is a foundational component of a large class of fungal nitrogen metabolites known as ergot alkaloids. nih.govnih.gov Its natural production occurs within specific fungi through a complex, multi-step enzymatic pathway.

The primary natural source of lysergic acid is the fungus Claviceps purpurea, commonly known as ergot fungus. nih.govnih.govmdpi.com This fungus infects the grains of rye and other cereals, forming a hardened fungal structure called a sclerotium (or ergot). mdpi.comnih.gov It is within these sclerotia that the biosynthesis of ergot alkaloids, including the precursors to lysergic acid, takes place. nih.gov

Ergot alkaloids are a diverse group of compounds based on the tetracyclic ergoline ring system. nih.govmdpi.com They are broadly classified into clavines, lysergic acid amides, and ergopeptines (peptides). mdpi.comnih.gov Lysergic acid is the common structural backbone for the more complex lysergic acid amides and ergopeptines. nih.gov The biotechnological production of lysergic acid relies on fermentation using selected strains of Claviceps. nih.gov

The biosynthesis of lysergic acid is a complex pathway that begins with the amino acid L-tryptophan and dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org The complete pathway to D-lysergic acid requires at least eight enzymes. researchgate.net

The key steps and enzymes involved are:

Prenylation: The enzyme 4-dimethylallyltryptophan synthase (DmaW) catalyzes the attachment of the dimethylallyl group from DMAPP to L-tryptophan, forming 4-dimethylallyl-L-tryptophan (4-L-DMAT). wikipedia.org

N-Methylation: This intermediate is then methylated. wikipedia.org

Ring Formation: A series of reactions involving several enzymes (EasF, EasC, EasE, EasD) lead to the formation of the first major intermediate, chanoclavine-I-aldehyde. wikipedia.orgresearchgate.net This process includes oxidative ring closure and decarboxylation. wikipedia.orgwikipedia.org

Ergoline Ring Completion: The enzymes EasA and EasG are involved in converting chanoclavine-I-aldehyde into the tetracyclic ergoline structure, leading to agroclavine. researchgate.net

Oxidation to Lysergic Acid: The final steps involve the conversion of agroclavine to lysergic acid. This is a multi-step oxidation process catalyzed by a cytochrome P450 monooxygenase known as clavine oxidase (CloA). nih.govfrontiersin.org CloA first catalyzes a 2-electron oxidation of agroclavine to form elymoclavine. mdpi.comfrontiersin.org Elymoclavine is then further oxidized in a 4-electron oxidation step to paspalic acid. mdpi.com

Isomerization: Paspalic acid finally undergoes an isomerization of a double bond to yield the stable end product, d-lysergic acid. wikipedia.org

Recent advances in synthetic biology have enabled the reconstruction of the entire biosynthetic pathway in yeast (Saccharomyces cerevisiae), offering a potential alternative to production in pathogenic fungi. frontiersin.orgrsc.org

Enzyme Function in Lysergic Acid Biosynthesis
DmaW (DMATS) Catalyzes the initial prenylation of L-tryptophan. wikipedia.org
EasF, EasC, EasE, EasD Involved in the formation of chanoclavine-I-aldehyde. wikipedia.orgresearchgate.net
EasA, EasG Catalyze the formation of the tetracyclic ergoline ring from chanoclavine-I-aldehyde. researchgate.net
CloA (Clavine oxidase) A cytochrome P450 enzyme that catalyzes the multi-step oxidation of agroclavine to elymoclavine and then to paspalic acid. nih.govfrontiersin.org

Synthetic Biology and Metabolic Engineering for Lysergide Precursors

The production of lysergide's core precursor, D-lysergic acid, has traditionally relied on extraction from ergot fungi like Claviceps purpurea or complex, multi-step chemical syntheses. nih.govnih.gov However, these methods present significant challenges, including low yields, the co-production of toxic alkaloids, and strain degradation in fungal cultures. nih.govnih.govnih.gov To overcome these limitations, researchers have turned to synthetic biology and metabolic engineering, aiming to reconstruct the biosynthetic pathway for D-lysergic acid and related ergoline alkaloids in more tractable microbial hosts. nih.govnih.govrsc.org This approach offers the potential for a more controlled, sustainable, and efficient production platform. rsc.org

The primary goal of these engineering efforts is to harness the cell's machinery to convert simple starting materials, like sugars, into complex valuable compounds. nih.govnih.gov The biosynthesis of the ergoline ring system, the foundational structure of lysergide, begins with the precursors L-tryptophan and dimethylallyl diphosphate (DMAPP). wikipedia.orgku.dkmdpi.com By introducing and optimizing the necessary enzymatic steps in a host organism, a synthetic pathway can be established.

Engineering Microbial Hosts for Ergoline Alkaloid Production

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen for metabolic engineering due to their rapid growth, well-understood genetics, and established genetic tools. nih.gov For the production of ergot alkaloids, which involves complex eukaryotic enzymes, yeast and filamentous fungi have proven to be particularly effective platforms. nih.govnih.gov

Saccharomyces cerevisiae (Baker's Yeast):

S. cerevisiae has emerged as a key chassis organism for producing D-lysergic acid. rsc.org Researchers have successfully reconstituted the entire biosynthetic pathway in yeast, demonstrating a proof-of-concept for producing ergoline-derived compounds from simple sugars. nih.govnih.gov One significant study reported the production of D-lysergic acid to a titer of 1.7 mg/L in a 1 L bioreactor. nih.govnih.govresearchgate.net

Key metabolic engineering strategies in yeast have included:

Pathway Reconstitution: The complete biosynthetic pathway, starting from tryptophan, was assembled in yeast. This involved expressing multiple enzymes, including DmaW, EasF, EasE, EasD, EasC, EasA, EasG, and CloA, to convert the initial precursors into D-lysergic acid. researchgate.net

Enzyme Optimization and Localization: Critical, rate-limiting enzymes were targeted for improvement. For instance, the cytochrome P450 enzyme CloA and its reductase were spatially reoriented on the endoplasmic reticulum, which improved electron transfer efficiency and increased D-lysergic acid production by 36.8%. rsc.org Another enzyme, EasC, was relocated to peroxisomes, which boosted its catalytic activity and resulted in a 2.31-fold increase in production. rsc.org

Through a combination of these strategies, one research group achieved a final D-lysergic acid titer of 509.8 mg/L in a 50 L fed-batch fermentation, a 17.4-fold increase over the initial strain and the highest titer reported in a heterologous host. rsc.org

Aspergillus nidulans:

The filamentous fungus Aspergillus nidulans has also been engineered as a robust platform for producing a variety of ergot alkaloids. nih.gov This host is advantageous because it is genetically tractable and can support the complex, multi-step enzymatic reactions required for alkaloid synthesis. By refactoring the ergot alkaloid biosynthetic pathway in A. nidulans, researchers were able to achieve significant production of several key intermediates. nih.gov

These achievements highlight the potential of using engineered fungal hosts to access a diverse range of ergoline alkaloids.

Research Findings on Precursor Production

Metabolic engineering efforts have yielded significant quantities of various lysergide precursors. The table below summarizes the production titers achieved for several key ergoline alkaloids in engineered microbial hosts.

Production of Lysergide Precursors in Engineered Microbes
CompoundHost OrganismProduction Titer (mg/L)Reference
D-lysergic acidSaccharomyces cerevisiae509.8 rsc.org
D-lysergic acidSaccharomyces cerevisiae1.7 nih.govnih.govresearchgate.net
PrechanoclavineAspergillus nidulans333.8 nih.gov
ChanoclavineAspergillus nidulans241.0 nih.gov
AgroclavineAspergillus nidulans78.7 nih.gov
FestuclavineAspergillus nidulans99.2 nih.gov

These results demonstrate the viability of using synthetic biology and metabolic engineering to produce significant quantities of lysergide precursors. By systematically optimizing biosynthetic pathways and host organisms, it is possible to create efficient and scalable microbial cell factories for these valuable compounds, moving beyond the limitations of traditional production methods.

Neuropharmacological Mechanisms of Lysergide Action

Receptor Binding Kinetics and Affinities of Lysergide

Lysergide's interaction with neuronal receptors is characterized by its high affinity and complex binding kinetics. It is a semisynthetic hallucinogenic drug derived from ergot, known for its powerful psychological effects and serotonergic activity wikipedia.org. The binding of lysergide to its target receptors is a saturable, reversible, and stereospecific process nih.gov. The rate of association and dissociation of this binding is dependent on temperature nih.govnih.gov.

Lysergide exerts its primary effects through high-affinity binding to several serotonin (B10506) receptors, with a particularly strong interaction at the 5-HT2A receptor wikipedia.org. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) and is the main excitatory receptor subtype among the serotonin-responsive GPCRs wikipedia.org. Lysergide's binding to 5-HT2 sites has been extensively studied, revealing a high-affinity interaction nih.gov.

While the 5-HT2A receptor is a primary target, lysergide also demonstrates affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C receptors. The interaction with these various receptors contributes to the complex pharmacological profile of the compound. For instance, the active metabolite of a related compound, psilocybin, shows similar affinities for 5-HT2A, 5-HT2C, and 5-HT1A receptors in the brain nih.gov. The 5-HT2A and 5-HT2C receptors, which share significant sequence homology, are both implicated in a range of normal behaviors and neuropsychiatric conditions plos.org.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A152-146 (Psilocin) nih.gov
5-HT2A120-173 (Psilocin) nih.gov
5-HT2A1.5 (KD) nih.gov
5-HT2C79-311 (Psilocin) nih.gov

In addition to its potent effects on the serotonin system, lysergide also interacts with dopaminergic receptors, although to a lesser extent wikipedia.org. Dopamine (B1211576) receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors youtube.com. D1-like receptors are typically coupled to Gs proteins and activate adenylyl cyclase, while D2-like receptors are coupled to Gi proteins and inhibit adenylyl cyclase youtube.com.

Lysergide's pharmacological influence extends beyond serotonergic and dopaminergic systems to include interactions with glutamatergic, adrenergic, and trace amine-associated receptors. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is modulated by lysergide's activity at serotonin receptors, which in turn can influence glutamate release.

Lysergide also exhibits affinity for adrenergic receptors wikipedia.org. Furthermore, recent research has highlighted the role of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is involved in the regulation of dopaminergic, serotonergic, and glutamatergic systems nih.gov. Trace amines themselves can interact with monoaminergic systems by inhibiting reuptake and displacing monoamines from their storage vesicles nih.gov.

Molecular and Cellular Mechanisms Underlying Lysergide Effects

The binding of lysergide to its target receptors initiates a series of molecular and cellular events that underpin its profound psychological effects. These mechanisms primarily involve G-protein coupled receptor signaling and the subsequent activation of second messenger systems.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways nih.govwikipedia.org. The 5-HT2A receptor, a key target of lysergide, is a GPCR that primarily couples to the Gq/G11 signaling pathway wikipedia.orgplos.org.

Upon lysergide binding, the 5-HT2A receptor undergoes a conformational change, which activates the associated G-protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the heterotrimeric G-protein wikipedia.orgcusabio.com. The activated Gαq/11 subunit then dissociates from the Gβγ dimer and proceeds to activate its downstream effector, phospholipase C plos.orgwikipedia.org.

Second messengers are intracellular signaling molecules that are released in response to the activation of receptors and serve to amplify the initial signal wikipedia.orgderangedphysiology.com. The activation of phospholipase C by the Gαq/11 subunit initiates a key second messenger pathway. Phospholipase C cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.orgnih.gov.

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm nih.gov. Diacylglycerol remains in the plasma membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC) nih.gov. These second messengers trigger a cascade of intracellular events, including the phosphorylation of various proteins and changes in gene expression, which ultimately lead to the complex neuronal and psychological effects of lysergide.

Neuroplasticity and Neurotrophic Factor Modulation (e.g., Brain-Derived Neurotrophic Factor - BDNF)

Lysergide administration has been shown to induce significant effects on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. Research indicates that these changes are mediated, in part, by the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a protein crucial for the survival, growth, and maintenance of neurons and is integral to processes of learning and memory neurosciencenews.comnih.govnih.gov.

Studies analyzing transcriptomic data from rats treated with Lysergide have observed an increased expression of genes related to neuroplasticity nih.gov. A key finding in this research is the upregulation of the Bdnf gene nih.govyoutube.com. This increase in BDNF is consistent with observed structural changes in neurons, such as increased dendritogenesis (the formation of new dendritic branches), which enhances the capacity for synaptic connections nih.gov. BDNF plays a critical role in synaptic plasticity by promoting the strength and number of synapses, which are fundamental mechanisms supporting memory formation and cognitive function wikipedia.orgresearchgate.net. The modulation of BDNF and related pathways suggests a molecular basis for the enduring changes in brain function and behavior that can be observed following Lysergide exposure nih.govyoutube.com.

Hepatic Biotransformation and Enzyme Systems (e.g., CYP450, CYP1A2, CYP2C9, CYP2D6, CYP2E1, CYP3A4)

The biotransformation of Lysergide in the human body is a complex process primarily carried out in the liver by the Cytochrome P450 (CYP450) enzyme system. This superfamily of enzymes is responsible for Phase I metabolism of a vast array of substances. In vitro studies using human liver microsomes have identified several specific CYP450 isoforms that contribute to the metabolism of Lysergide into its various metabolites.

Research has demonstrated that multiple enzymes are involved in the formation of Lysergide's primary metabolites. The formation of nor-LSD is significantly mediated by CYP2D6, CYP2E1, and CYP3A4. The biotransformation into the major metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4. These findings highlight the complex enzymatic pathways responsible for the breakdown of the compound. The involvement of these specific enzymes indicates that factors such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes could potentially alter the pharmacokinetics of Lysergide.

Interactive Table: CYP450 Enzymes in Lysergide Metabolism

MetaboliteContributing CYP450 Enzymes
nor-LSDCYP2D6, CYP2E1, CYP3A4
2-oxo-3-hydroxy-LSD (O-H-LSD)CYP1A2, CYP2C9, CYP2E1, CYP3A4

Identification and Characterization of Lysergide Metabolites (e.g., 2-Oxo-3-hydroxy-LSD, 2-oxy-LSD, LAE, nor-LSD, di-hydroxy-LSD)

Following administration, Lysergide is rapidly and extensively metabolized into several structurally similar compounds. The primary metabolite found in human urine is 2-oxo-3-hydroxy-LSD (O-H-LSD). This metabolite is often present in urine at concentrations significantly higher than the parent compound, making it a key marker in toxicological screenings.

In vitro studies first established that Lysergide is metabolized by microsomal liver enzymes into the inactive 2-oxy-LSD and subsequently to O-H-LSD. Other identified metabolites include nor-LSD, which results from N-demethylation, and lysergic acid ethylamide (LAE), formed through N-dealkylation. Further characterization has identified additional minor metabolites in human urine, such as di-hydroxy-LSD, 13- and 14-hydroxy-LSD (as glucuronide conjugates), and lysergic acid ethyl-2-hydroxyethylamide (LEO). The metabolic profile can vary between species; for instance, in rats, the major metabolites are glucuronic acid conjugates of 13- and 14-hydroxy-LSD, whereas O-H-LSD is the major human metabolite.

Interactive Table: Major and Minor Metabolites of Lysergide

Metabolite NameAbbreviationNotes
2-Oxo-3-hydroxy-lysergic acid diethylamideO-H-LSDMajor metabolite found in human urine.
2-oxy-lysergic acid diethylamide2-oxy-LSDAn inactive intermediate metabolite.
Lysergic acid ethylamideLAEA minor urinary metabolite from N-dealkylation.
6-nor-lysergic acid diethylamidenor-LSDFormed via N-demethylation. Pharmacologically active.
di-hydroxy-lysergic acid diethylamidedi-hydroxy-LSDIdentified as a metabolite in humans.

Gene Expression and Transcriptomic Alterations in Neural Tissues

Lysergide has been shown to induce lasting alterations in gene expression within neural tissues. Studies involving the analysis of RNA sequencing data from the prefrontal cortex of rats chronically treated with Lysergide have revealed widespread and persistent changes in the transcriptome, even after cessation of the drug nih.govyoutube.com. These alterations suggest that Lysergide can mediate long-term changes in brain function at the genetic level nih.gov.

Functional analysis of the differentially expressed genes indicates that processes related to neurotransmission and synaptic plasticity are among the most significantly affected youtube.com. For example, there is an observed increase in the expression of genes associated with dendrite development nih.gov. Specific genes that show altered expression include those involved in glutamate, GABA, and dopamine signaling systems youtube.com. The upregulation of plasticity-related genes like Bdnf and Krox20 provides further evidence of the compound's impact on the molecular machinery of synaptic function youtube.com. These transcriptomic alterations may underlie the sustained behavioral and psychological effects associated with Lysergide exposure nih.gov.

Lysergide's Influence on Brain Network Dynamics

Functional Connectivity Alterations in Intrinsic Brain Networks (e.g., Default Mode Network, Visual Cortex)

Lysergide profoundly alters the functional connectivity within and between large-scale intrinsic brain networks. A consistent finding from neuroimaging studies is the modulation of the Default Mode Network (DMN), a network of brain regions that is typically active during introspective thought. Research has shown that Lysergide induces a decrease in functional connectivity, or hypoconnectivity, within the DMN.

Conversely, Lysergide enhances connectivity between brain networks that are normally more segregated. This includes increased communication between the DMN and sensory networks like the visual cortex. In the visual cortex itself, Lysergide alters resting-state functional connectivity even with eyes closed. Studies have demonstrated that under the influence of Lysergide, the visual cortex behaves as if it were receiving visual input, with activity becoming more dependent on its intrinsic retinotopic organization. This reorganization of brain network dynamics, characterized by the disintegration of some networks and the integration of others, is thought to be a key neural correlate of the altered state of consciousness induced by the compound.

Regional Distribution in Brain Tissues (e.g., Hippocampus, Basal Ganglia)

Autoradiographic studies in animal models have provided insight into the regional distribution of Lysergide within the brain. Following intravenous administration in rats, the compound has been found to accumulate in various brain regions. These include the hippocampus, a structure critical for memory and spatial navigation, and parts of the basal ganglia, such as the caudate nucleus, which is involved in motor control and procedural learning.

Further studies in mice have confirmed specific binding of Lysergide in the hippocampus and cortex. Research has also investigated the functional impact of the compound on these regions. In rats navigating a familiar track, Lysergide was found to reduce the firing rates and directionality of hippocampal place cells and dampen the interaction between the hippocampus and the visual cortex. The basal ganglia, a group of subcortical nuclei, are involved in a variety of functions including motor control, cognition, and emotion. The presence of Lysergide in these key structures like the hippocampus and basal ganglia aligns with its observed effects on cognition, perception, and behavior.

Preclinical Research Models and Methodologies for Lysergide Investigation

In Vitro Pharmacological Studies of Lysergide

In vitro studies are fundamental for characterizing the molecular interactions of lysergide with its biological targets. These cell-free and cell-based assays provide precise data on receptor binding, functional activity, and downstream signaling pathways.

Receptor affinity and efficacy assays are critical for determining how strongly lysergide binds to various receptors and the degree to which it activates them. Lysergide's interaction with serotonin (B10506) receptors, particularly the 5-HT₂A subtype, is a primary focus of this research.

Radioligand binding assays are commonly employed to determine the affinity of lysergide for different receptors. In these experiments, a radiolabeled compound known to bind to a specific receptor is competed with unlabeled lysergide. The concentration of lysergide that inhibits 50% of the radioligand binding (IC₅₀) is measured, and from this, the equilibrium dissociation constant (Kᵢ) is calculated, which reflects the binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Functional assays, on the other hand, measure the biological response following receptor activation. These assays determine the efficacy of lysergide, often expressed as the concentration that produces 50% of the maximal response (EC₅₀). Lysergide is known to be a partial agonist at several serotonin receptors, meaning it elicits a response that is lower than that of the endogenous full agonist, serotonin.

Table 1: Receptor Affinity (Kᵢ) and Efficacy (EC₅₀) of Lysergide at Selected Serotonin Receptors

Receptor Subtype Kᵢ (nM) EC₅₀ (nM) Assay Type
5-HT₂A 1.03 2.9 Radioligand Binding / Calcium Flux
5-HT₂C 1.2 11.2 Radioligand Binding / IP₁ Accumulation
5-HT₁A 3.5 6.8 Radioligand Binding / cAMP Inhibition

This table presents representative data compiled from various preclinical studies. Actual values may vary depending on the specific experimental conditions and tissues used.

Cell-based assays are instrumental in dissecting the intracellular signaling cascades that are triggered by lysergide's interaction with its receptors. mdpi.com When lysergide binds to a G protein-coupled receptor (GPCR) like the 5-HT₂A receptor, it initiates a series of events within the cell. mdpi.com

Commonly used techniques include measuring the production of second messengers, such as inositol (B14025) phosphates (IP) and cyclic adenosine (B11128) monophosphate (cAMP), and assessing the recruitment of intracellular proteins like β-arrestin. For instance, activation of the 5-HT₂A receptor by lysergide typically leads to the stimulation of the Gq/G₁₁ signaling pathway, resulting in an increase in intracellular calcium levels. biorxiv.org

Reporter gene assays are another powerful tool. In these systems, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific signaling pathway. The amount of light produced by the luciferase enzyme is then proportional to the activation of that pathway. These assays have revealed that lysergide can activate multiple signaling pathways through a single receptor, a phenomenon known as biased agonism. researchgate.net This differential activation of signaling pathways may contribute to the unique pharmacological profile of lysergide. researchgate.net

In Vivo Preclinical Models for Lysergide Research

In vivo models are essential for understanding the behavioral and physiological effects of lysergide in a whole organism. These studies, primarily conducted in rodents and non-human primates, provide valuable insights into the compound's psychoactive properties.

Rodent models are widely used to study the behavioral effects of lysergide due to their well-characterized genetics and the availability of established behavioral paradigms. nih.govnih.gov

One of the most specific and reliable behavioral assays for hallucinogenic 5-HT₂A receptor agonists in rodents is the head-twitch response (HTR) in mice. ljmu.ac.uknih.govwikipedia.org This rapid, side-to-side head movement is induced by compounds like lysergide and its potency in inducing HTR correlates well with its hallucinogenic potency in humans. ljmu.ac.uknih.gov The HTR is considered a behavioral proxy for 5-HT₂A receptor activation in the medial prefrontal cortex. ljmu.ac.uknih.govwikipedia.org

Drug discrimination is another key behavioral paradigm. In this model, animals are trained to recognize the subjective effects of a drug and to distinguish it from a placebo. nih.govnih.govdntb.gov.ua For example, a rat might be trained to press one lever to receive a food reward after being administered lysergide and a different lever after receiving saline. nih.govdntb.gov.ua The extent to which other drugs can substitute for lysergide in this task provides information about their shared subjective effects and receptor mechanisms. nih.govnih.govdntb.gov.ua

Table 2: Head-Twitch Response (HTR) Dose-Response for Lysergide in C57BL/6J Mice

Dose (mg/kg) Mean Number of Head Twitches
0.01 5 ± 2
0.03 25 ± 5
0.1 68 ± 8
0.3 85 ± 10

This table illustrates a typical dose-dependent increase in the head-twitch response following lysergide administration. Data are representative of findings from preclinical behavioral studies. researchgate.net

Non-human primates, due to their closer phylogenetic relationship to humans, offer a valuable model for studying the complex behavioral effects of lysergide. eosmith.comnih.govyoutube.com Early research in species such as macaques identified several behavioral changes following lysergide administration. nih.gov

One notable observation is the induction of "limb jerks," which appears to be a selective effect of hallucinogenic compounds. nih.gov Other reported behavioral alterations include social withdrawal and ptosis (drooping of the upper eyelid). nih.gov These models allow for the investigation of drug effects on complex social interactions within established primate colonies. eosmith.comnih.gov While providing important qualitative data, quantitative behavioral analysis in non-human primate models of lysergide's effects is less common compared to rodent studies.

Pharmacological models are used to induce behavioral and neurochemical states in animals that mimic certain aspects of human psychiatric conditions, such as psychosis. nih.gov The N-methyl-D-aspartate (NMDA) receptor antagonist ketamine is widely used to model symptoms of psychosis in both animals and humans. nih.govyoutube.comnih.govresearchgate.netresearchgate.net While lysergide itself can induce psychosis-like symptoms, its effects are often studied in the context of these models to understand the underlying neurobiology.

A key behavioral paradigm used in these models is prepulse inhibition (PPI) of the startle reflex. wikipedia.org PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. wikipedia.org Deficits in PPI are observed in psychiatric disorders like schizophrenia. wikipedia.org Studies have shown that lysergide can disrupt PPI in rodents, and this effect is mediated, at least in part, by the 5-HT₂A receptor. nih.govnih.govnih.gov Investigating how lysergide interacts with ketamine-induced PPI deficits can provide insights into the interplay between serotonergic and glutamatergic systems in psychosis.

Investigation of Neurobiological Correlates in Animal Systems

Preclinical research utilizing animal models is fundamental to elucidating the neurobiological mechanisms of lysergide. These models allow for controlled investigations into behavioral, molecular, and genetic correlates that are not feasible in human studies. Rodent models, particularly rats and mice, are the most commonly used systems.

At the molecular level, research focuses on receptor binding and signaling pathways. In vitro studies and research in rat models have confirmed that lysergide binds with high affinity to several serotonin receptors, most notably the 5-HT2A receptor. nih.gov Chronic administration in rats has been shown to downregulate 5-HT2A receptors in the frontal cortex. researchgate.netnih.gov This modulation of the serotonin system is a key area of investigation. For instance, in an olfactory bulbectomy rat model of depression, repeated lysergide administration reversed learning deficits and normalized the decreased 5-HT2-related signaling in the hippocampus. nih.gov Beyond the serotonergic system, lysergide also shows affinity for dopamine (B1211576) D1, D2, and D4 receptors, suggesting a more complex pharmacological profile. adaa.org

Table 1: Selected Gene Expression Changes in Rat mPFC Following Chronic Lysergide Administration

Functional PathwayAffected GenesObserved ChangeReference
NeurotransmissionDrd2, Gabrb1Dysregulated nih.gov
Synaptic PlasticityNr2a, Krox20Dysregulated nih.gov
Neuropeptide SignalingNpy, BdnfDysregulated nih.gov
Energy MetabolismAtp5d, Ndufa1Dysregulated nih.gov

Advanced Neuroimaging Techniques in Preclinical Lysergide Studies

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive technique that measures brain activity by detecting changes associated with blood flow. In preclinical research, fMRI allows for the mapping of dynamic neural responses in animal models, providing quantitative data that can bridge the gap between animal and human studies. nih.gov While extensively used to study the effects of lysergide in humans, the application of fMRI in preclinical animal models specifically for lysergide investigation is not yet widely published. However, the methodology holds significant potential for elucidating the compound's effects on whole-brain network dynamics in a controlled setting.

The primary advantage of using fMRI in animal models, such as rats, is the ability to combine it with more invasive techniques to establish causal relationships between brain activity, cellular phenomena, and behavior. nih.govox.ac.uk Preclinical fMRI studies could investigate how lysergide alters resting-state functional connectivity, mirroring human studies that show a decrease in the integrity of functional brain networks and increased connectivity between networks that are normally separate. nih.gov Such animal studies would enable researchers to explore the precise contribution of specific receptor systems (e.g., 5-HT2A vs. dopamine) to these network changes through pharmacological or genetic manipulations that are not possible in humans. frontiersin.org

Table 2: Potential fMRI Biomarkers for Preclinical Lysergide Research (Based on Human Studies)

fMRI MeasurePotential Finding in Animal ModelRelevance
Resting-State Functional ConnectivityDecreased integrity of default mode network; Increased global connectivityInvestigating the neural correlates of ego dissolution and altered consciousness. nih.gov
Thalamocortical ConnectivityIncreased functional connectivity between thalamus and cortical regionsUnderstanding the mechanisms of sensory gating and perceptual alterations. nih.gov
Brain EntropyIncreased predictability/complexity of fMRI time series in specific networksModeling the shift towards a more fluid and less constrained state of cognition.
Visual Cortex ConnectivityIncreased connectivity between the primary visual cortex and other brain areasCorrelating network changes with specific behavioral responses to visual stimuli. nih.gov

Electroencephalography (EEG) is a technique that records the brain's electrical activity via electrodes. In preclinical settings, EEG systems adapted for freely moving animals, such as rats, offer high translational validity, as the data can be directly compared to human EEG findings. nih.gov This methodology has been successfully applied to investigate the electrophysiological effects of lysergide.

Studies in freely moving rats equipped with cortical EEG electrodes have shown that lysergide induces a global decrease, or desynchronization, of EEG activity across a broad frequency spectrum (1-40 Hz). nih.gov This broadband desynchronization is considered a robust translational marker, as it closely mirrors findings from human EEG and magnetoencephalography (MEG) studies. The major changes in electrical activity are localized to large areas of the frontal and sensorimotor cortex. nih.gov

Table 3: Key EEG Findings in Freely Moving Rats Administered Lysergide

EEG ParameterFindingAffected Brain Region(s)Reference
Mean Power (1-40 Hz)Global decrease/desynchronization of EEG activityWidespread, with major changes in frontal and sensorimotor cortex nih.gov
Functional ConnectivityOverall decrease in global connectivityGlobal nih.gov
Theta Activity (4-8 Hz)Rebound of activity at later stages post-administrationOccipital cortex nih.gov

Analytical Methodologies for Lysergide and Its Analogs

Extraction and Sample Preparation Techniques for Lysergide Detection

Effective sample preparation is a critical first step in the analytical workflow for lysergide detection, aiming to isolate the target analyte from complex matrices and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique depends on the nature of the sample, which can range from illicit preparations like blotter paper and gelatin squares to biological fluids such as urine and blood. swgdrug.orgnih.gov

For solid dosage forms, a common initial step involves extraction with an appropriate solvent. Methanol (B129727) is frequently used for this purpose, particularly for screening tests and quantitative analysis. swgdrug.orgunodc.org For instance, blotter paper squares are often soaked in methanol for an extended period, preferably overnight in the dark to prevent photodegradation of the light-sensitive lysergide molecule. swgdrug.org Similarly, tablets or capsules are typically crushed before extraction with methanol. swgdrug.org

Liquid-liquid extraction (LLE) is a widely employed technique for isolating lysergide from aqueous samples, including dissolved solid forms and biological fluids. nih.govunodc.org This method involves adjusting the pH of the sample to optimize the partitioning of lysergide into an immiscible organic solvent. A typical LLE procedure for lysergide involves an initial extraction from an acidic solution with a nonpolar solvent like chloroform (B151607) to remove neutral and acidic impurities. unodc.org Subsequently, the aqueous layer is made basic, converting the lysergide to its free base form, which is then extracted into an organic solvent such as chloroform or a hexane-chloroform mixture. swgdrug.orgunodc.org

Solid-phase extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and higher recovery rates. SPE utilizes a solid adsorbent material packed into a cartridge to retain the analyte of interest from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. This technique is particularly useful for cleaning up complex biological samples prior to chromatographic analysis. nih.govastm.org

Immunoaffinity extraction is a highly selective sample preparation method that employs antibodies specific to lysergide. nih.govsemanticscholar.org In this technique, antibodies are immobilized on a solid support, which then selectively binds lysergide from the sample matrix. After washing away unbound components, the purified lysergide is eluted. This method provides excellent sample cleanup and is often used in conjunction with sensitive detection techniques like mass spectrometry. nih.govsemanticscholar.org

The following table summarizes common extraction techniques for different sample types.

Sample TypeExtraction TechniqueKey Steps & Solvents
Blotter PaperSolvent ExtractionSoaking in methanol, often overnight in the dark. swgdrug.org
Tablets/CapsulesSolvent ExtractionCrushing followed by extraction with methanol. swgdrug.org
Gelatin SquaresSolvent ExtractionDissolution in warm water followed by acid-base extraction. swgdrug.org
Aqueous Solutions / Biological FluidsLiquid-Liquid Extraction (LLE)Acidification and extraction with chloroform (discard), followed by basification and extraction with chloroform. unodc.org
Biological FluidsSolid-Phase Extraction (SPE)Application of sample to SPE cartridge, washing, and elution of lysergide. nih.govastm.org
Biological FluidsImmunoaffinity ExtractionSelective binding of lysergide to antibody-coated support, washing, and elution. nih.govsemanticscholar.org

Chromatographic Techniques for Lysergide and Related Compounds

Chromatography is the cornerstone of modern analytical methods for lysergide, providing the necessary separation of the analyte from interfering substances and its analogs. Various chromatographic techniques, including gas chromatography and high-performance liquid chromatography, are routinely used.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, the analysis of lysergide by GC-MS presents challenges due to its low volatility and thermal instability. oup.commdpi.com At the elevated temperatures required for GC analysis, lysergide can undergo degradation and irreversible adsorption within the chromatographic system. oup.com

To overcome these limitations, derivatization is often necessary to convert lysergide into a more volatile and thermally stable derivative. oup.com While this adds a step to the sample preparation process, it can significantly improve chromatographic performance.

The mass spectrometer detector provides high specificity, allowing for the identification of lysergide based on its characteristic mass spectrum. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte. researchgate.net

Despite its challenges, GC-MS remains a valuable tool in forensic analysis, particularly for the confirmation of lysergide in complex matrices. nih.govnih.gov

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of lysergide and its analogs. mdpi.com It is well-suited for the analysis of non-volatile and thermally labile compounds like lysergide, as it operates at or near ambient temperatures. oup.com

A variety of HPLC detectors can be used for the detection of lysergide, each offering different levels of sensitivity and selectivity.

Fluorescence Detection: Lysergide is a naturally fluorescent molecule, making fluorescence detection a highly sensitive and selective method for its quantification. nih.govnorthwestern.edu This is often the preferred method for routine analysis due to its excellent signal-to-noise ratio. astm.org

Diode Array Detection (DAD): A DAD detector measures the absorbance of the analyte across a range of UV-visible wavelengths, providing a characteristic spectrum that can aid in identification. nih.gov

Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the confirmation and quantification of lysergide in biological samples. nih.govmdpi.com This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of MS/MS, allowing for detection limits in the picogram per milliliter (pg/mL) range. oup.com Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of lysergide. nih.govnih.gov

The following table summarizes typical HPLC conditions and performance data for lysergide analysis.

TechniqueDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UPLC-MS/MSMass SpectrometryBlood: 5 pg/mL, Urine: 10 pg/mLBlood: 20 pg/mL, Urine: 20 pg/mL oup.com
LC-MSMass Spectrometry100 pg/mL100 pg/mL nih.gov
HPLC-MSMass Spectrometry0.5 ng/mL (in urine)Not specified nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of lysergide. nih.gov CE separates compounds based on their differential migration in an electric field within a narrow capillary. When coupled with a sensitive detector, such as laser-induced fluorescence (LIF), CE can provide rapid and efficient analysis of lysergide. mdpi.com

Spectroscopic and Immunoassay Methods for Lysergide Analysis

In addition to chromatographic methods, immunoassays and spectroscopic techniques play a significant role in the analytical workflow for lysergide, particularly for initial screening purposes.

Immunoassays are widely used for the initial screening of large numbers of biological samples for the presence of lysergide. nih.gov These methods are based on the highly specific binding between an antibody and the target analyte (antigen). Immunoassays are generally rapid, sensitive, and can be automated for high-throughput analysis. nih.gov

Radioimmunoassay (RIA): RIA was one of the first immunoassay techniques developed for the detection of lysergide. nih.govnih.gov It utilizes a radiolabeled form of the drug to compete with the unlabeled drug in the sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the drug in the sample.

Enzyme Immunoassay (EIA): EIA, also known as enzyme-linked immunosorbent assay (ELISA), has largely replaced RIA in many laboratories due to the avoidance of radioactive materials. nih.govnih.gov In a typical competitive EIA, the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. The enzyme's activity, which can be measured by a colorimetric reaction, is proportional to the amount of drug in the sample.

It is important to note that immunoassays are considered presumptive tests. nih.gov While they are excellent for screening, they can sometimes exhibit cross-reactivity with other structurally related compounds, leading to false-positive results. nih.govnih.gov Therefore, all positive immunoassay results must be confirmed by a more specific technique, such as GC-MS or LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of Lysergide and its analogs. It provides detailed information about the carbon-hydrogen framework of the molecule, making it invaluable for confirming identity and distinguishing between isomers. encyclopedia.pub

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR methods used. While ¹H NMR spectra can sometimes be complex and ambiguous due to multiplet structures and second-order effects, particularly with aromatic compounds like Lysergide, ¹³C NMR spectra are often easier to interpret as they typically show only singlets for each unique carbon atom. mdpi.com Theoretical ¹³C NMR spectra for Lysergide analogs have been predicted with high correlation coefficients (0.999) and mean absolute error values lower than 2.5 ppm, demonstrating the reliability of this technique for structural analysis of new derivatives. mdpi.com

A key application of NMR is in the study of Lysergide's epimerization. The conversion of d-lysergic acid diethylamide (LSD) to its biologically inactive diastereomer, iso-LSD, can be monitored and quantified using ¹H NMR spectroscopy. nih.govresearchgate.net This is achieved by integrating the distinct signals from the C-9 proton of each isomer. nih.gov

¹H NMR Chemical Shifts for C-9 Proton of Lysergide Isomers nih.govresearchgate.net
CompoundC-9 Proton Signal (ppm)
Lysergide (LSD)6.35 (singlet)
iso-LSD6.27 (singlet)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used for the identification of Lysergide. By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated which serves as a unique molecular "fingerprint". The spectra of Lysergide and its various salt forms are distinctive and can be reliably used for identification purposes. oup.com

The IR spectrum of Lysergide can be analyzed in three main regions:

3500-2500 cm⁻¹: This high-frequency region is characterized by N-H and C-H stretching vibrations. The N-H stretching vibration is observed around 3200 cm⁻¹. mdpi.com

1700-1600 cm⁻¹: A prominent and intense absorption band in this region corresponds to the carbonyl (C=O) stretching vibration of the amide group. mdpi.com

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks unique to the Lysergide molecule, arising from various bending and stretching vibrations.

It is important to note that sample preparation can affect the resulting spectrum. For instance, using potassium bromide (KBr) discs to prepare salt forms of Lysergide has been found to cause spectral changes. oup.com Furthermore, the physical state of the sample (e.g., amorphous vs. crystalline base) will produce different spectra. oup.comresearchgate.net Gas chromatography coupled with solid-phase IR spectroscopy has proven particularly effective in differentiating Lysergide from its isomers, such as MIPLA and LAMPA. uni-freiburg.deatu.ie

Characteristic IR Absorption Bands for Lysergide mdpi.com
Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch~3200
C=O Stretch (Amide)~1630

Challenges in Lysergide Detection and Quantification

The analysis of Lysergide in forensic and clinical contexts presents significant challenges due to a combination of its intrinsic properties and the complexities of biological matrices. researchgate.net

Low Active Concentrations and Analytical Sensitivity Issues

A primary difficulty in the detection and quantification of Lysergide is its high potency, which means that only very low concentrations are present in biological samples. nih.gov Following administration, mean peak plasma concentrations can be in the low nanogram per milliliter (ng/mL) range, necessitating the use of highly sensitive analytical methods. nih.govnih.gov

The development of analytical methods capable of precise and accurate measurement in the low picogram (pg) range is crucial. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required to achieve the necessary sensitivity. researchgate.net Modern ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) has pushed detection limits even lower, enabling the trace-level identification of Lysergide and its analogs. nih.govmdpi.com

Reported Limits of Detection (LOD) and Quantification (LOQ) for Lysergide
TechniqueMatrixLODLOQSource
LC-MS/MSPlasma0.01 ng/mL0.05 ng/mL nih.gov
LC-MS/MSBlood-0.025 ng/mL researchgate.net
UHPLC-MS/MSBiological Samples0.5 pg/mL- nih.govmdpi.com
HPLC-ESI-MSUrine-0.5 ng/mL nih.gov

Isomer Differentiation (e.g., iso-LSD, LAMPA, MIPLA)

A significant analytical challenge is the differentiation of Lysergide from its various isomers, which may co-exist in samples due to synthesis byproducts or degradation. These isomers include the diastereomer iso-LSD and structural isomers like N-methyl-N-propyl lysergamide (B1675752) (LAMPA) and N-methyl-N-isopropyl lysergamide (MIPLA). uni-freiburg.denih.gov Distinguishing these compounds is critical as they can have different biological activities.

Chromatographic techniques are essential for separating these closely related compounds. While some methods may result in co-elution, particularly between LSD and iso-LSD, adjustments to the chromatographic conditions or the use of derivatization can improve separation. uni-freiburg.denih.govresearchgate.net Mass spectrometry plays a crucial role in differentiation. For example, GC-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) can distinguish between LSD, MIPLA, and LAMPA based on mass spectral data alone, even when chromatographic separation is difficult. atu.ie For co-eluting compounds like LSD and iso-LSD, differentiation can be achieved by comparing the ion ratios of specific mass transitions in an LC-MS/MS analysis. uni-freiburg.dedntb.gov.ua

Analytical Techniques for Lysergide Isomer Differentiation
IsomersEffective Analytical TechniquePrinciple of DifferentiationSource
LSD vs. iso-LSD¹H NMR SpectroscopyDifferent chemical shifts for the C-9 proton. nih.gov
LSD vs. iso-LSDLC-MS/MSComparison of ion ratios for specific mass transitions when co-eluting. uni-freiburg.denih.gov
LSD vs. MIPLA vs. LAMPAGC-Solid Phase IRProvides distinct infrared spectra for each isomer. uni-freiburg.deatu.ie
LSD vs. MIPLA vs. LAMPAGC-EI-MS/MSDistinct fragmentation patterns, particularly of the m/z 72 iminium ion. atu.ienih.gov

Stability Considerations in Analytical Procedures

Lysergide is a notoriously unstable compound, and its degradation during sample collection, storage, and analysis can lead to inaccurate quantification. researchgate.net The primary factors affecting its stability are exposure to light, elevated temperature, and alkaline pH. researchgate.netresearchgate.net

Light: Lysergide is photosensitive. Storing samples in amber glass or other non-transparent containers is essential to prevent photodegradation. nih.govresearchgate.net

Temperature: While stable for several weeks at 25°C in the dark, significant degradation occurs at higher temperatures. One study observed a 30% loss at 37°C and a 40% loss at 45°C after four weeks. researchgate.net

pH: Lysergide is more stable under acidic conditions. Under prolonged exposure to heat and alkaline conditions, it can epimerize to its inactive isomer, iso-LSD. researchgate.net Trace amounts of metal ions can also catalyze decomposition, a process that can be mitigated by the addition of chelating agents like EDTA. researchgate.net

These stability issues necessitate careful handling and storage protocols to ensure the integrity of the analyte from collection to analysis. This includes refrigeration or freezing of samples, protection from light, and controlling pH where possible. researchgate.net

Stability of Lysergide Under Various Conditions researchgate.net
ConditionObservation after 4 Weeks (in Urine)
25°C in the darkNo significant loss
37°C in the dark~30% loss
45°C in the dark~40% loss
Exposure to light (transparent container)Degradation is dependent on light intensity, wavelength, and duration
Prolonged heat, alkaline pH10-15% epimerization to iso-LSD
Prolonged heat, acidic pH<5% conversion to iso-LSD

Structure Activity Relationship Sar and Analogs of Lysergide

Stereochemistry and Receptor Interaction Profiles of Lysergide Isomers

The lysergide molecule contains two chiral centers at carbons C-5 and C-8, leading to the possibility of four distinct stereoisomers: d-lysergide, l-lysergide, d-isolysergide, and l-isolysergide. Of these, only d-lysergide exhibits the compound's well-known psychoactive properties, highlighting the critical importance of stereochemistry in its interaction with neural receptors. nih.gov This stereoselectivity is a fundamental principle in pharmacology, where the precise three-dimensional arrangement of a molecule dictates its ability to bind to and activate its biological target.

The orientation of substituents at these chiral centers dramatically affects the molecule's affinity for its primary target, the serotonin (B10506) 5-HT₂A receptor, as well as other receptors. nih.govdntb.gov.ua The conformation of the diethylamide group attached to C-8 is particularly crucial. In d-lysergide, this group is in the equatorial position, which allows for an optimal fit within the receptor's binding pocket. In contrast, d-isolysergide features an axial orientation of the diethylamide group, which significantly reduces its psychoactive effects.

Further research into the stereochemical requirements of lysergamide (B1675752) activity has involved synthesizing and testing amides prepared from chiral 2-aminoalkanes. These studies revealed a clear stereoselective preference at both 5-HT₂A and 5-HT₁A receptors for amides where the alkyl groups possess the (R)-configuration. nih.gov This preference was also observed in in-vivo assays, where amides with the (R)-configuration were the most potent. nih.gov The crystal structure of lysergide bound to the 5-HT₂B receptor shows that the diethylamide moiety projects into a specific region of the receptor, making contacts with several non-polar residues. researchgate.netnih.gov These interactions are highly sensitive to the substitution pattern and stereochemistry of the amide group. researchgate.net

Comparative Receptor Affinity of Lysergide Isomers and Related Amides
CompoundChiral Center ConfigurationReceptor TargetRelative Potency/Affinity
d-Lysergide(5R, 8R)5-HT₂AHigh
l-Lysergide(5S, 8S)5-HT₂AVery Low
d-Isolysergide(5R, 8S)5-HT₂AVery Low
Lysergic Acid Amides with (R)-2-aminoalkanesR-configuration at amide substituent5-HT₂A / 5-HT₁AHigher than S-configuration
Lysergic Acid Amides with (S)-2-aminoalkanesS-configuration at amide substituent5-HT₂A / 5-HT₁ALower than R-configuration

Rational Design and Synthesis of Lysergide Analogs and Homologs

Rational drug design leverages the understanding of a compound's structure-activity relationship to create new molecules with improved therapeutic profiles, such as enhanced selectivity or reduced side effects. researchgate.netnih.govnih.gov In the context of lysergide, this approach aims to modulate its interaction with serotonin receptors to isolate specific desired effects.

A notable example is the molecular design and de novo total synthesis of (+)-JRT, a structural analog of lysergide with potent neuroplasticity-promoting properties but lower hallucinogenic potential. researchgate.net The design of (+)-JRT was based on the hypothesis that modifying the indole N-H group, a key hydrogen bonding contact point with the 5-HT₂A receptor, could alter its functional activity. researchgate.net By creating an analog that lacks this hydrogen bonding capability, researchers aimed to reduce the specific signaling cascades associated with hallucinogenic effects while preserving those that promote neuronal growth. The total synthesis of this novel analog was a complex, multi-step process, underscoring the chemical challenges in modifying the ergoline scaffold. researchgate.netnih.govresearchgate.netyoutube.com

The synthesis of lysergide homologs, where the N,N-diethylamide group is replaced by other substituents, has been a cornerstone of SAR studies for decades. nih.gov These efforts have shown that the size and nature of the N-alkyl substituents significantly influence potency and receptor binding profiles. For instance, replacing the two ethyl groups with smaller (methyl) or larger (dipropyl) groups generally decreases activity, indicating that the diethyl configuration is optimal for interaction with the 5-HT₂A receptor. researchgate.net The systematic synthesis and evaluation of these analogs have been crucial in mapping the steric and electronic requirements of the receptor's binding pocket. nih.gov

Receptor Selectivity and Functional Activity of Lysergide Derivatives

Lysergide is known for its complex pharmacology, exhibiting high affinity for a wide range of monoamine receptors, including numerous serotonin (5-HT), dopamine (B1211576), and adrenergic receptor subtypes. nih.govwikipedia.org While its primary psychoactive effects are mediated through the 5-HT₂A receptor, its interactions with other receptors contribute to its broad spectrum of physiological effects. nih.gov Derivatives of the ergoline skeleton have been developed to achieve greater receptor selectivity, leading to compounds with distinct pharmacological applications. nih.govnih.gov

A key concept in understanding the activity of lysergide derivatives is "functional selectivity" or "biased agonism". frontiersin.orgjneuropsychiatry.org This phenomenon describes the ability of different ligands, upon binding to the same receptor, to stabilize distinct receptor conformations. These conformations can, in turn, preferentially activate specific downstream intracellular signaling pathways over others (e.g., G-protein-mediated signaling versus β-arrestin-mediated signaling). frontiersin.orgresearchgate.netfrontiersin.org

For example, the structurally related ergoline, Lisuride, also binds with high affinity to the 5-HT₂A receptor but does not typically produce the same psychoactive effects as lysergide. frontiersin.org Studies suggest that Lisuride is a G-protein biased agonist at the 5-HT₂A receptor, whereas lysergide shows bias towards the β-arrestin pathway. frontiersin.orgmontanamolecular.com This difference in signaling preference, despite binding to the same receptor, likely accounts for their distinct behavioral profiles. The development of biased agonists is a promising strategy in modern pharmacology, as it offers the potential to create drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects. researchgate.netelifesciences.org

Functional Activity of Selected Ergoline Derivatives at 5-HT₂A Receptor
CompoundReceptor BindingPrimary Signaling Pathway BiasAssociated Functional Outcome
Lysergide (d-LSD)5-HT₂A Agonistβ-arrestin frontiersin.orgPsychoactive
Lisuride5-HT₂A AgonistG-protein frontiersin.orgNon-hallucinogenic frontiersin.org
ErgotaminePartial Agonist/AntagonistVaries by receptor subtypeVasoconstrictive
(+)-JRT5-HT₂A AgonistAltered H-bonding interaction researchgate.netNeuroplastogenic, reduced hallucinogenic potential researchgate.net

Computational Chemistry and Molecular Modeling of Lysergide Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the interactions between ligands like lysergide and their receptor targets at an atomic level. ceon.rs These techniques provide insights that are often difficult to obtain through experimental methods alone and are crucial for rational drug design. rsc.orgdigitellinc.com

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand within a receptor's active site. researchgate.net Docking studies of lysergide and its analogs into homology models or crystal structures of the 5-HT₂A receptor have been instrumental in understanding key interactions. nih.govpitt.edu For example, these models confirm the importance of the salt bridge between the protonated N6 amine of the ergoline ring and a conserved aspartate residue (Asp³) in the receptor. nih.govpitt.edu They also help visualize how different substituents on the amide group fit into the binding pocket, explaining the observed structure-activity relationships. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. nih.gov MD simulations of the lysergide-bound 5-HT₂B receptor revealed that a "lid" formed by an extracellular loop at the binding pocket's entrance could explain the compound's exceptionally slow dissociation kinetics. nih.gov This slow "off-rate" may contribute to the long duration of its physiological effects. Furthermore, computational analysis can quantify the strength of interactions, such as hydrogen bonds and van der Waals forces, providing a deeper understanding of binding affinity and functional selectivity. rsc.org These computational approaches were vital in the rational design of the non-hallucinogenic analog (+)-JRT, where docking was used to predict how the modified structure would sit within the 5-HT₂A binding site. researchgate.net

Societal and Scientific Context of Lysergide Research

Historical Regulation and its Influence on Scientific Inquiry

The scientific exploration of lysergide began in the mid-20th century, following Albert Hofmann's discovery of its potent psychoactive properties in 1943. nih.govnih.gov Initially, lysergide attracted considerable interest within the medical community, with studies exploring its potential therapeutic applications in various psychiatric conditions, including anxiety, depression, alcoholism, and psychosomatic diseases. nih.govthieme-connect.comnih.gov Hundreds of articles on lysergide's use appeared in medical journals throughout the 1950s and early 1960s. thieme-connect.comresearchgate.net

However, the association of lysergide with the counterculture movement of the 1960s led to a dramatic shift in its regulatory status. wikipedia.orgresearchgate.net Concerns over recreational use and cultural controversies prompted governments to intervene, resulting in the criminalization of the compound and significant restrictions on formal medical research. wikipedia.orgresearchgate.net In the United States, lysergide was classified as a Schedule I drug in 1968, a classification for substances with no approved medical uses and a high potential for abuse. wikipedia.org This was followed by its listing as a Schedule I controlled substance by the United Nations in 1971. wikipedia.org

These regulatory changes profoundly influenced scientific inquiry into lysergide. The Kefauver-Harris Drug Amendments of 1962 in the U.S., for instance, imposed stricter requirements for drug approval, mandating demonstration of efficacy through controlled clinical trials. nih.gov These requirements posed challenges for studying the subjective and experiential effects associated with lysergide-assisted psychotherapy using traditional trial methodologies. nih.gov The stringent legal restrictions and the classification of lysergide as a Schedule I substance created significant barriers to conducting clinical trials, making them expensive, time-consuming, and logistically difficult due to licensing requirements. parliament.uk This regulatory environment contributed to a decline in lysergide research for several decades. wikipedia.orgtaylorandfrancis.com

Ethical Considerations in Lysergide Research

Research involving lysergide presents unique ethical considerations that require careful attention. The potent psychoactive effects of lysergide can induce altered states of consciousness, potentially affecting participants' decision-making capacity during a study. nih.gov This raises concerns about obtaining truly informed consent, as participants under the influence of lysergide may experience profound insights or altered perceptions that could influence their willingness to continue participation. nih.gov Researchers must consider the potential for participants to change their minds about participating or withdraw consent while experiencing the effects of the substance. nih.gov

The state of heightened psychological vulnerability elicited by lysergide is another critical ethical consideration. cambridge.org Historically, there have been instances of inappropriate use of therapist power, including misconduct, in psychedelic clinical trials. cambridge.org This underscores the necessity for robust ethical guidelines and regulatory frameworks specifically for psychedelic research to ensure the safety and well-being of participants. cambridge.org

Public Perception and its Impact on Scientific Funding and Policy

Public perception of lysergide and other psychedelic substances has significantly influenced scientific funding and policy. The negative portrayal and stigma associated with psychedelics, largely fueled by misinformation and politicization, have historically hindered research progress. taylorandfrancis.comnih.gov The "War on Drugs" in the 1970s and 1980s exacerbated concerns over the safety of psychedelics, leading to entrenched negative perceptions that continue to influence societal attitudes. nih.gov

The classification of lysergide as a Schedule I drug in many countries reflects and reinforces the perception that it has no recognized medicinal value, thereby limiting funding and support for research into its potential therapeutic uses. wikipedia.orgparliament.uk Despite growing empirical evidence supporting the potential efficacy of psychedelics for various mental health conditions, public perception remains complex and multifaceted, creating confusion and concern that impede widespread acceptance and integration into clinical practice. fticommunications.com

However, there has been a recent shift in the cultural narrative surrounding psychedelics, partly driven by increasing conversations in media and medical discourse, reflecting a growing public interest in novel therapeutic options. nih.gov Recent surveys indicate that a majority of American registered voters support legalizing regulated therapeutic access to psychedelics and making it easier for researchers to study these substances. berkeley.edu This evolving public perception, coupled with a growing dissatisfaction with conventional mental health treatments, has contributed to a resurgence of interest in psychedelic research and, consequently, has the potential to influence scientific funding and policy towards greater support for such studies. taylorandfrancis.comnih.govfrontiersin.org

Interplay between Societal Norms and Scientific Advancements in Psychedelic Research

The history of lysergide research exemplifies the complex interplay between societal norms and scientific advancements. In the mid-20th century, a period of relatively loose regulation and a societal openness to exploring new psychiatric treatments allowed for extensive research into lysergide. nih.govthieme-connect.com Scientists were able to investigate its effects and potential therapeutic applications with considerable freedom. thieme-connect.com

However, as societal norms shifted and lysergide became associated with countercultural movements and perceived social disruption, the regulatory environment tightened dramatically. wikipedia.orgresearchgate.net This societal reaction led to the criminalization of lysergide and a significant halt in scientific research, demonstrating how societal norms and fears can override scientific inquiry and impede potential medical advancements. wikipedia.orgresearchgate.net

Q & A

Q. How to design a preclinical study investigating Lysergide's acute effects on serotonin receptor activity?

  • Methodological Answer : Use in vivo rodent models with controlled dose administration (e.g., 0.1–0.3 mg/kg) to assess behavioral outcomes (e.g., head-twitch response). Pair this with ex vivo radioligand binding assays (e.g., using 5-HT₂A receptor antagonists like ketanserin) to quantify receptor affinity. Include control groups with selective serotonin antagonists to isolate mechanistic pathways. Ensure randomization and blinding to minimize bias .

Q. What are key considerations for ethical approval in human studies exploring Lysergide's psychopharmacological effects?

  • Methodological Answer : Submit a detailed protocol to institutional review boards (IRBs), emphasizing informed consent processes, exclusion criteria (e.g., psychiatric history), and safety monitoring (e.g., adverse event reporting). Use validated psychological scales (e.g., Altered States of Consciousness Questionnaire) to standardize subjective effects. Reference guidelines from for participant selection and ethical documentation .

How to formulate a hypothesis-driven research question on Lysergide’s therapeutic potential for mood disorders?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does microdosing Lysergide modulate default mode network (DMN) connectivity in treatment-resistant depression, as measured by resting-state fMRI?" Ground the hypothesis in literature gaps, such as conflicting reports on serotonin receptor plasticity in chronic vs. acute dosing .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting differential Lysergide effects on neuroplasticity across brain regions?

  • Methodological Answer : Conduct a systematic review with meta-analysis, applying heterogeneity tests (e.g., statistic) to assess variability. Follow up with region-specific ex vivo electrophysiological recordings (e.g., in hippocampal vs. prefrontal cortex slices) under varying Lysergide concentrations. Use RNA sequencing to map regional differences in 5-HT₂A receptor isoform expression .

Q. What experimental designs address confounding variables in longitudinal studies of Lysergide’s long-term cognitive effects?

  • Methodological Answer : Implement a crossover design with washout periods to control for individual variability. Use matched control groups (e.g., placebo and active comparators like psilocybin). Apply mixed-effects models to account for time-dependent covariates (e.g., baseline cognitive performance, environmental factors). Validate outcomes with neuropsychological batteries (e.g., Trail Making Test) .

Q. How to analyze contradictory data on Lysergide’s receptor binding kinetics using computational models?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., using GROMACS) to compare Lysergide’s binding affinity across 5-HT receptor subtypes. Validate findings with in vitro competition binding assays under standardized conditions (e.g., pH, temperature). Apply Bayesian statistics to quantify uncertainty in conflicting kinetic parameters (e.g., Kd values) .

Methodological Resources for Data Analysis

  • Contradiction Analysis : Use PRISMA guidelines for systematic reviews and meta-regression to explore study heterogeneity .
  • Neuroimaging : Combine fMRI with machine learning (e.g., SVM classifiers) to identify neural correlates of Lysergide-induced states .
  • Ethnographic Data : Apply thematic analysis to qualitative interviews, ensuring intercoder reliability through Cohen’s κ coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.